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Compound of Interest

6-Bromo-1,2,3,4-
Compound Name: ] o
tetrahydroisoquinoline

Cat. No.: B1287784

CAS Number: 226942-29-6

This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-
tetrahydroisoquinoline, a key intermediate in medicinal chemistry and drug development.[1]
[2] It is intended for researchers, scientists, and professionals in the field of drug discovery and

organic synthesis.

Chemical and Physical Properties

6-Bromo-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative.
Tetrahydroisoquinolines are important structural motifs found in many biologically active
compounds and have been extensively used in the synthesis of drug candidates.[1] The
bromine substituent provides a reactive handle for further chemical modifications, making it a
versatile building block in the synthesis of more complex molecules.[2]

The key physicochemical properties are summarized in the table below.
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Property Value Source
CAS Number 226942-29-6 [31[4]
Molecular Formula CoH10BrN [3]
Molecular Weight 212.09 g/mol [3]
Monoisotopic Mass 210.99966 Da [31[5]
Appearance Colorless oil [4]

EC Number 829-331-6 [3]
Predicted XlogP 2.0 [5]

Synthesis Protocols

Several synthetic routes to 6-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives have
been reported. Below are detailed experimental protocols from the literature.

This protocol describes the synthesis and purification of 6-Bromo-1,2,3,4-
tetrahydroisoquinoline.

Experimental Protocol:

The organic layers from a preceding reaction are combined, washed with water, and dried

with magnesium sulfate.

The solvent is removed by evaporation under reduced pressure.

The resulting residue is purified by silica gel column chromatography.
o Stationary Phase: NH silica gel

o Eluent: A solvent gradient of 20% to 90% ethyl acetate in hexanes.

The final product, 6-bromo-1,2,3,4-tetrahydroisoquinoline, is obtained as a colorless oil.[4]

Yield: 67.2% (3.26 g, 15.37 mmol)[4]
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A related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is
synthesized from 3-bromophenylacetonitrile in a four-step process. This compound is a
significant intermediate, particularly in the development of cardiovascular drugs.[6]

Experimental Protocol:

The synthesis involves four main steps: reduction, amidation, ring closure, and hydrolysis.[6]

e Reduction: 3-bromophenylacetonitrile is reduced in the presence of Raney nickel as a
catalyst in a methanol or ethanol solvent with the introduction of hydrogen gas to yield 3-
bromophenethylamine.

e Amidation: 3-bromophenethylamine is reacted with methyl chloroformate in the presence of
an acid scavenger and an organic solvent to produce methyl 3-bromophenethylcarbamate.
The reaction temperature is controlled during this step.

e Ring Closure: Methyl 3-bromophenethylcarbamate is reacted with 2-oxoacetic acid and
concentrated sulfuric acid in a tetrahydrofuran solvent. This step results in the formation of 6-
bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

o Hydrolysis: The final step involves the hydrolysis of 6-bromo-2-(methoxycarbonyl)-1,2,3,4-
tetrahydroisoquinoline-1-carboxylic acid using sulfuric acid to yield 6-bromo-1,2,3,4-
tetrahydroisoquinoline-1-carboxylic acid.[6]

A diagram illustrating this synthetic pathway is provided below.
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Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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A four-step synthesis workflow.[6]

Spectroscopic Data

Characterization of 6-Bromo-1,2,3,4-tetrahydroisoquinoline is typically performed using
standard spectroscopic methods.
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Data Type Description

51.63 (1H, s), 2.77 (2H, t, J = 6.0 Hz), 3.11 (2H,
1H NMR (300 MHz, CDCls) t, J = 5.9 Hz), 3.95 (2H, s), 6.85-6.90 (1H, m),
7.21-7.26 (2H, m).[4]

1H NMR, 13C NMR, IR, and Mass Spectrometry
Other Spectroscopic Data data are available through chemical suppliers

and databases.[7]

Applications in Drug Development

6-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives are valuable intermediates in the
synthesis of pharmacologically active compounds.

o Metalloproteinase Inhibitors: This compound is a useful starting material for creating libraries
of compounds that target metalloproteinases.[1]

o Cardiovascular Drugs: Derivatives of 6-bromo-1,2,3,4-tetrahydroisoquinoline are in
demand for research and development of cardiovascular therapies.[6]

¢ Neurological Disorders: The related compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-
carboxylic acid, serves as an important intermediate in synthesizing drugs for neurological
disorders.[2]

» Versatile Building Block: The tetrahydroisoquinoline core is a common motif in many natural
products and synthetic drugs, and the bromo-substituent allows for further functionalization
through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8]

The general workflow for utilizing this compound in drug discovery is outlined below.
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Drug Discovery Workflow
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General workflow for drug discovery.[1][2][8]

Safety and Handling

6-Bromo-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety
precautions in a laboratory setting.
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Hazard Statement Description

H315 Causes skin irritation.[3]

H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]

It is recommended to use personal protective equipment, including gloves, safety glasses, and

a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or

a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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